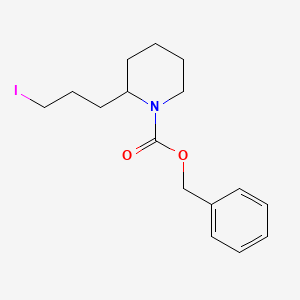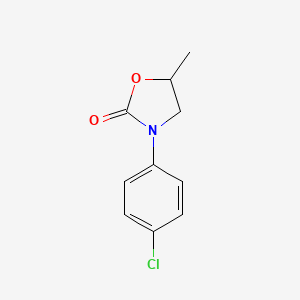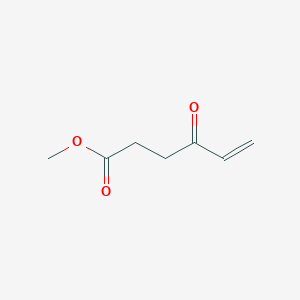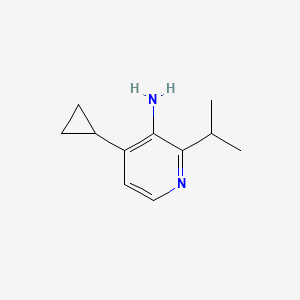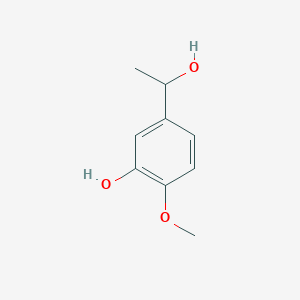![molecular formula C7H7N3 B13975706 1h-Pyrrolo[1,2-a][1,3,5]triazepine CAS No. 381220-59-3](/img/structure/B13975706.png)
1h-Pyrrolo[1,2-a][1,3,5]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[1,2-a][1,3,5]triazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of the broader class of triazepines, which are known for their significant biological activities. Triazepines are commonly found in natural products and bioactive pharmaceuticals, making them a subject of extensive research in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[1,2-a][1,3,5]triazepine involves various synthetic routes and reaction conditions. Common methods include:
Cyclo-condensation: This method involves the reaction of o-phenylenediamine with 2-aminobenzamide under specific conditions to form the triazepine ring.
Cyclization: This process can be achieved using reagents such as isothiocyanates, pyrazoles, thiazoles, and oxadiazoles.
Methylation and Chlorination: These reactions are used to introduce specific functional groups into the triazepine ring.
Industrial Production: Industrial methods often involve large-scale cyclo-condensation and cyclization reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrolo[1,2-a][1,3,5]triazepine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like hydrazonoyl chloride and isothiocyanates.
Major Products: These reactions often yield derivatives with enhanced biological activities, such as antiviral, psychotropic, and anticancer properties.
Applications De Recherche Scientifique
1H-Pyrrolo[1,2-a][1,3,5]triazepine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[1,2-a][1,3,5]triazepine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[1,2-a][1,3,5]triazepine can be compared with other similar compounds, such as:
1,3,5-Triazepine: Both compounds share a similar core structure but differ in their biological activities and applications.
Benzo[f][1,3,5]triazepine: This compound has a fused benzene ring, which imparts different chemical properties and biological activities.
Oxadiazepines and Oxadiazoles: These compounds have different heteroatoms in their ring structures, leading to varied reactivity and applications.
Propriétés
Numéro CAS |
381220-59-3 |
|---|---|
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
1H-pyrrolo[1,2-a][1,3,5]triazepine |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-6-8-3-5-10(7)4-1/h1-6H,(H,8,9) |
Clé InChI |
OKLMZVYTZQLUNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CN=CNC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


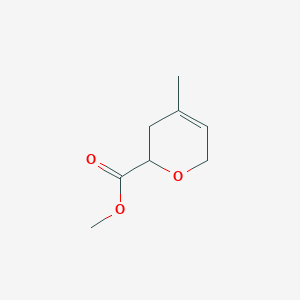
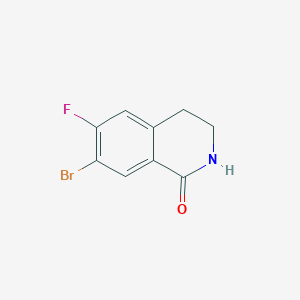
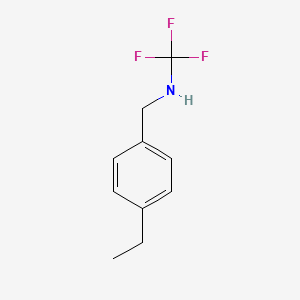
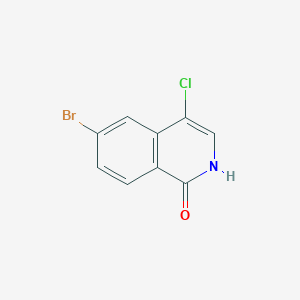
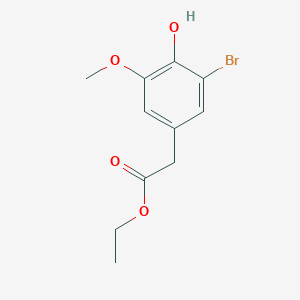
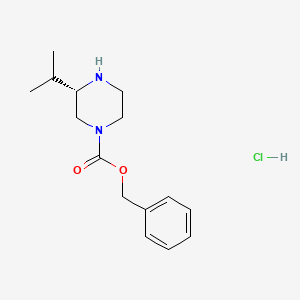
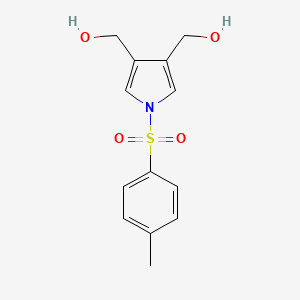
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
